Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 914389-34-7
VCID: VC6188017
InChI: InChI=1S/C14H16N2O3/c17-12-14(10-15-12)7-4-8-16(14)13(18)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,17)
SMILES: C1CC2(CNC2=O)N(C1)C(=O)OCC3=CC=CC=C3
Molecular Formula: C14H16N2O3
Molecular Weight: 260.293

Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate

CAS No.: 914389-34-7

Cat. No.: VC6188017

Molecular Formula: C14H16N2O3

Molecular Weight: 260.293

* For research use only. Not for human or veterinary use.

Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate - 914389-34-7

Specification

CAS No. 914389-34-7
Molecular Formula C14H16N2O3
Molecular Weight 260.293
IUPAC Name benzyl 3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Standard InChI InChI=1S/C14H16N2O3/c17-12-14(10-15-12)7-4-8-16(14)13(18)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,17)
Standard InChI Key ZNBUBJKKAJDWOO-UHFFFAOYSA-N
SMILES C1CC2(CNC2=O)N(C1)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Chemical Characterization

Molecular Architecture

Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate features a spiro[3.4]octane core, where two rings—a five-membered diaza ring and a four-membered carbocyclic ring—share a single atom (Figure 1). The benzyl ester group at the 5-position and the ketone moiety at the 1-position contribute to its reactivity and solubility profile.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
IUPAC NameBenzyl 3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Molecular FormulaC14H16N2O3\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight260.29 g/mol
SMILESC1CC2(CNC2=O)N(C1)C(=O)OCC3=CC=CC=C3
InChI KeyZNBUBJKKAJDWOO-UHFFFAOYSA-N

The spirocyclic structure imposes steric constraints that influence its conformational flexibility and binding affinity to biological targets. Computational studies suggest that the diazaspiro core adopts a puckered geometry, optimizing hydrogen-bonding interactions with enzymes or receptors.

Synthesis and Production

Synthetic Pathways

The synthesis of benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate typically involves multi-step reactions, often starting with cyclization strategies to form the spirocyclic core. A representative route includes:

  • Formation of the Diazaspiro Core: Reacting a benzyl-protected aminoacetonitrile derivative with a cyclic ketone under basic conditions (e.g., n-butyllithium in tetrahydrofuran) to induce spirocyclization.

  • Esterification: Introducing the benzyl ester group via nucleophilic acyl substitution using benzyl chloroformate in the presence of a base like triethylamine .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity
1n-BuLi, THF, −78°C to rt, 12 h65%90%
2Benzyl chloroformate, Et₃N, CH₂Cl₂, 0°C78%95%

Industrial-scale production remains challenging due to the need for precise temperature control and anhydrous conditions. Continuous flow systems have been proposed to enhance reproducibility and scalability.

Research Applications in Drug Discovery

Cancer Therapeutics

Diazaspiro compounds have shown promise as inhibitors of cancer-related pathways. For instance, analogs targeting the menin-MLL1 interaction—a critical driver of leukemia—exhibit submicromolar IC₅₀ values in vitro . Molecular docking studies suggest that the benzyl ester group in this compound could stabilize interactions with hydrophobic pockets in target proteins, though experimental validation is pending.

Comparative Analysis with Structural Analogs

Table 3: Comparison of Diazaspiro Derivatives

CompoundMolecular FormulaSubstituentNotable Activity
Benzyl variantC14H16N2O3\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}Benzyl esterSynthetic intermediate
tert-Butyl variant C18H24N2O3\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{3}tert-Butyl esterAntitubercular (MIC 0.016 µg/mL)
Unsubstituted coreC7H10N2O\text{C}_{7}\text{H}_{10}\text{N}_{2}\text{O}NoneLow bioactivity

The tert-butyl derivative’s enhanced lipophilicity contributes to its superior antimicrobial performance, whereas the benzyl ester’s aromaticity may favor π-π stacking in enzyme binding sites .

Future Directions and Challenges

  • Biological Screening: Prioritize in vitro assays against bacterial, fungal, and cancer cell lines to elucidate its pharmacological profile.

  • Synthetic Optimization: Explore catalytic asymmetric synthesis to access enantiomerically pure forms, which could enhance potency and reduce off-target effects.

  • Computational Modeling: Use molecular dynamics simulations to predict metabolic stability and toxicity liabilities.

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